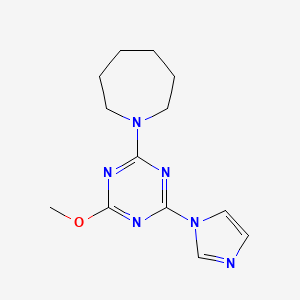
1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane
概要
説明
1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane is a complex organic compound that features a unique combination of an imidazole ring, a triazine ring, and an azepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the triazine ring, and finally the incorporation of the azepane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
- 1-(4-Imidazol-1-yl-6-chloro-1,3,5-triazin-2-yl)azepane
- 1-(4-Imidazol-1-yl-6-ethyl-1,3,5-triazin-2-yl)azepane
- 1-(4-Imidazol-1-yl-6-methyl-1,3,5-triazin-2-yl)azepane
Uniqueness
1-(4-Imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane is unique due to the presence of the methoxy group on the triazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
特性
IUPAC Name |
1-(4-imidazol-1-yl-6-methoxy-1,3,5-triazin-2-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-20-13-16-11(18-7-4-2-3-5-8-18)15-12(17-13)19-9-6-14-10-19/h6,9-10H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQNRJIQZXMISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chlorophenyl)-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methanone](/img/structure/B3825377.png)
![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)
![3-{2-[1-(1-adamantyl)ethylidene]hydrazino}-3-oxopropanoic acid](/img/structure/B3825393.png)

![N-allyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825405.png)


![9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3825421.png)
![N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825429.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B3825434.png)
![methyl (2S,4S)-1-methyl-4-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825440.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide](/img/structure/B3825451.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B3825472.png)
![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
